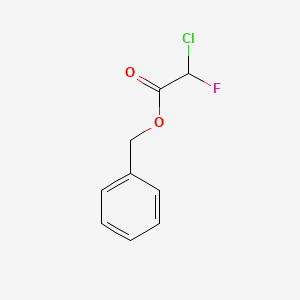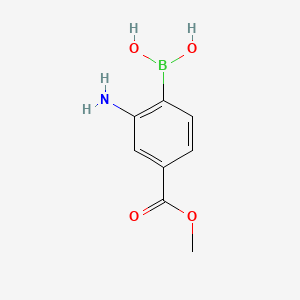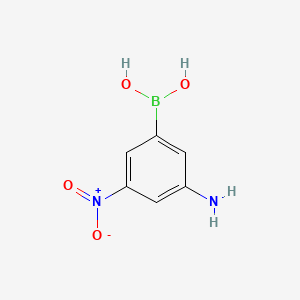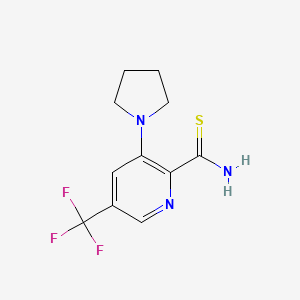
2-Amino-1-furan-2-yl-ethanol
概要
説明
2-Amino-1-furan-2-yl-ethanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoenzymatic Synthesis
- The compound has been used in the study of lipase-catalyzed asymmetric acylation for the synthesis of furan-based alcohols. These studies reveal insights into enzymatic reactions and kinetic resolutions involving such compounds (Hara et al., 2013).
Catalytic Activity in Lipid Oxidation
- Research has shown that amino acids can catalyze the formation of 2-vinylfuran from 4-oxo-2-hexenal, a lipid oxidation product, with 1-(furan-2-yl)ethanol playing a crucial role in this process. This highlights its potential in chemical transformations influenced by amino acids (Zeng et al., 2015).
Synthesis of Pharmaceutical Compounds
- Derivatives of 1-(furan-2-yl)ethanol have been synthesized for potential beta-adrenergic receptor blockade, indicating its utility in creating compounds with specific pharmaceutical properties (Giovanninetti et al., 1981).
Antioxidant Properties
- Studies have investigated the synthesis of compounds containing the furan-2-yl moiety for their potential antioxidant properties, demonstrating the relevance of such compounds in developing new antioxidant agents (Prabakaran et al., 2021).
Laboratory and Industrial Scale Synthesis
- A chemoenzymatic approach has been developed for the synthesis of (R)-2-amino-1-(2-furyl)ethanol, highlighting its scalability and potential for industrial application (Purkarthofer et al., 2006).
Role in Electrophilic Substitution Reactions
- The compound has been used in studies involving electrophilic substitution reactions, such as in the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one, demonstrating its versatility in organic synthesis (Gerçek, 2007).
Pharmaceutical Research
- Research has been conducted on the potential beta-adrenolytic activity of naphtho[1,2-b]furan derivatives, indicating the relevance of furan-2-yl compounds in the development of new pharmaceuticals (Garuti et al., 1983).
Multi-component Chemical Synthesis
- The compound has been used in multi-component syntheses of highly functionalized bifurans and furan derivatives, showcasing its utility in complex chemical reactions (Sayahi et al., 2015).
Biochemical Parameter Analysis
- Studies have analyzed the biochemical parameters during treatment with compounds containing the furan-2-yl moiety, providing insights into their potential biomedical applications (Danilchenko, 2017).
Antimicrobial Evaluation
- Research on pyrazoline derivatives incorporating the furan-2-yl moiety has been conducted to evaluate their antimicrobial properties, indicating the compound's potential in antimicrobial applications (Sultan et al., 2021).
作用機序
Target of Action
Furan derivatives, which include 2-amino-1-furan-2-yl-ethanol, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in several distinct disease areas .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives have been found to affect a variety of biochemical pathways, leading to downstream effects . The specific pathways affected by this compound and their downstream effects would need to be investigated further.
Pharmacokinetics
It is known that the compound has a molecular weight of 12714 , which could influence its bioavailability
Result of Action
Furan derivatives are known to have various therapeutic benefits, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . The specific effects of this compound would require further investigation.
Action Environment
It is known that the compound has a melting point of 84-89°c , which could be influenced by environmental temperature
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-1-furan-2-yl-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in reactions involving amino acids and carbohydrates, where it can form intermediates that are crucial for metabolic processes . The compound’s interactions with enzymes such as oxidoreductases and transferases facilitate these biochemical transformations. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, this compound has been found to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage . Furthermore, it can impact cellular energy metabolism by interacting with metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity and stability. For example, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Studies have shown that this compound remains stable under neutral conditions but can degrade under acidic or basic conditions . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidases and dehydrogenases, leading to the formation of various intermediates . These intermediates can further participate in metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with cofactors such as NAD+ and FAD are crucial for its metabolic transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by factors such as its chemical properties and the presence of specific transporters . These interactions determine the compound’s availability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within cells is essential for its role in regulating cellular processes .
特性
IUPAC Name |
2-amino-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAFPHYLSGNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883720 | |
| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-22-4 | |
| Record name | α-(Aminomethyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, alpha-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)









